molecular formula C14H25BrO6 B12523743 Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate CAS No. 654673-49-1

Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate

Cat. No.: B12523743
CAS No.: 654673-49-1
M. Wt: 369.25 g/mol
InChI Key: KDMZISSTJRKPQR-UHFFFAOYSA-N
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Description

Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is a malonate derivative featuring two ethyl ester groups and two distinct substituents on the central carbon: a 2-bromoethyl group and a 3,3-dimethoxypropyl group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals .

Properties

CAS No.

654673-49-1

Molecular Formula

C14H25BrO6

Molecular Weight

369.25 g/mol

IUPAC Name

diethyl 2-(2-bromoethyl)-2-(3,3-dimethoxypropyl)propanedioate

InChI

InChI=1S/C14H25BrO6/c1-5-20-12(16)14(9-10-15,13(17)21-6-2)8-7-11(18-3)19-4/h11H,5-10H2,1-4H3

InChI Key

KDMZISSTJRKPQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(OC)OC)(CCBr)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate typically involves the alkylation of diethyl malonate with 2-bromoethanol and 3,3-dimethoxypropyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the bromoalkanes to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethyl and dimethoxypropyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include substituted malonates, carboxylic acids, and various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of nucleophilic substitution and ester hydrolysis reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate exerts its effects involves the formation of reactive intermediates during its chemical reactions. The bromoethyl group can form a carbocation intermediate, which is highly reactive and can undergo further transformations. The ester groups can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Evidence Source
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate 2-bromoethyl, 3,3-dimethoxypropyl C₁₄H₂₅BrO₆ Combines electrophilic Br and polar dimethoxy group; potential for dual reactivity.
Diethyl 3-bromopropylmalonate 3-bromopropyl C₁₀H₁₇BrO₄ Longer bromoalkyl chain; used in nucleophilic substitutions. Higher lipophilicity.
Diethyl (2-bromoethyl)phosphonate 2-bromoethyl (phosphonate core) C₆H₁₂BrO₃P Phosphonate core enhances hydrolytic stability; agrochemical applications.
Diethyl 2-(3-bromopropyl)-2-methylmalonate 3-bromopropyl, methyl C₁₁H₁₉BrO₄ Methyl group increases steric hindrance; modifies reaction kinetics.
3-Bromo-1,1-dimethoxypropane 3-bromo, dimethoxypropyl (acetal) C₅H₁₁BrO₂ Acetal group improves stability under acidic conditions.

Key Observations :

  • Dimethoxypropyl vs. Methyl : The dimethoxypropyl group introduces ether oxygen atoms, enhancing polarity and aqueous solubility compared to methyl-substituted analogs like Diethyl 2-(3-bromopropyl)-2-methylmalonate .
  • Core Structure : Phosphonate analogs (e.g., Diethyl (2-bromoethyl)phosphonate) exhibit greater hydrolytic stability than malonates, making them preferable for environmental applications .

Physical Properties

  • Solubility : The dimethoxypropyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkyl-substituted malonates.
  • Boiling/Melting Points : Expected to be lower than Diethyl 3-bromopropylmalonate due to reduced molecular weight and branched substituents.

Biological Activity

Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a bromoethyl group and two methoxy groups attached to a propanedioate backbone. The compound can be synthesized through various methods, often involving the reaction of diethyl malonate with brominated ethyl derivatives and methoxy-substituted propanediols.

Chemical Formula:

C13H17BrO5C_{13}H_{17}BrO_5

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HT-29 (Colon)12.5Cell cycle arrest
A549 (Lung)20.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, this compound reduced markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity in Rat Models

A study conducted on rats with induced paw edema showed that administration of the compound at doses of 50 mg/kg significantly reduced swelling compared to control groups. Histological analysis revealed a decrease in inflammatory cell infiltration in treated tissues.

The biological activities of this compound are thought to be mediated through several pathways:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
  • Cell Cycle Regulation : It interferes with cyclin-dependent kinases, causing cell cycle arrest in the G1 phase.
  • Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of pro-inflammatory cytokines.

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